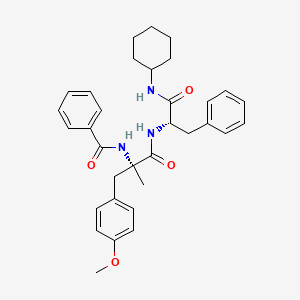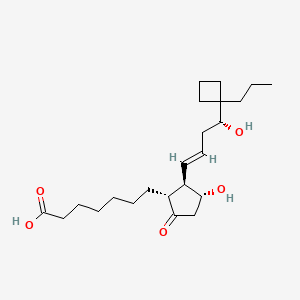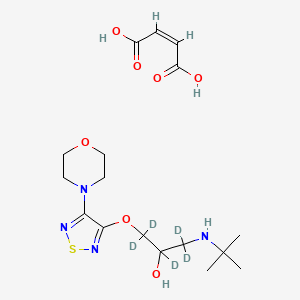
(Z)-4-ethenoxy-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of maleic acid hydrogen 1-vinyl ester typically involves the esterification of maleic acid with vinyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, maleic acid hydrogen 1-vinyl ester can be produced through the vapor-phase oxidation of benzene or butene/butane using oxygen as an oxidant. This process is highly exothermic and requires careful control of reaction conditions to prevent the formation of unwanted by-products such as carbon monoxide and carbon dioxide .
Análisis De Reacciones Químicas
Types of Reactions: (Z)-4-ethenoxy-4-oxobut-2-enoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic anhydride or fumaric acid.
Reduction: Reduction of maleic acid hydrogen 1-vinyl ester can yield succinic acid.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under mild conditions.
Major Products Formed:
Oxidation: Maleic anhydride, fumaric acid.
Reduction: Succinic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-4-ethenoxy-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of maleic acid hydrogen 1-vinyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of thermosetting resins and other polymeric materials. The vinyl group in the compound allows for free radical polymerization, leading to the formation of high molecular weight polymers with desirable mechanical and thermal properties .
Comparación Con Compuestos Similares
Maleic Anhydride: Similar in structure but lacks the vinyl group. It is more reactive and used in different industrial applications.
Fumaric Acid: An isomer of maleic acid with a trans configuration, leading to different chemical properties and reactivity.
Succinic Acid: A reduction product of maleic acid hydrogen 1-vinyl ester, used in various biochemical applications.
Uniqueness: (Z)-4-ethenoxy-4-oxobut-2-enoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of copolymers with tailored properties. This makes it particularly valuable in the development of new materials with specific performance characteristics .
Propiedades
Número CAS |
19896-47-0 |
|---|---|
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 |
Nombre IUPAC |
(Z)-4-ethenoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2-4H,1H2,(H,7,8)/b4-3- |
Clave InChI |
GXSSZJREKCITAD-ARJAWSKDSA-N |
SMILES |
C=COC(=O)C=CC(=O)O |
Sinónimos |
Maleic acid hydrogen 1-vinyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)

![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)







